4-Tert-butylsulfanyl-1,2-dichlorobenzene
Description
4-Tert-butylsulfanyl-1,2-dichlorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2 and a tert-butylsulfanyl group at position 2. This structure imparts unique physicochemical properties, including enhanced steric bulk and electron-withdrawing effects due to the chlorine atoms, balanced by the electron-donating tert-butylsulfanyl group.
Properties
IUPAC Name |
4-tert-butylsulfanyl-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRABIBYKAUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylsulfanyl-1,2-dichlorobenzene involves specific chemical reactions and conditions. Detailed information about the synthetic routes and reaction conditions can be found in specialized chemical literature and databases. Generally, the synthesis may involve multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The methods used in industrial production may include batch or continuous processes, depending on the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylsulfanyl-1,2-dichlorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Scientific Research Applications
4-Tert-butylsulfanyl-1,2-dichlorobenzene has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for probing biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butylsulfanyl-1,2-dichlorobenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-Tert-butylsulfanyl-1,2-dichlorobenzene with key analogs based on substituent effects, applications, and physicochemical data derived from available evidence:
Key Differences and Insights
Substituent Effects :
- The tert-butylsulfanyl group introduces significant steric hindrance compared to smaller substituents like bromine or chlorine. This may reduce reactivity in electrophilic substitution but enhance stability in catalytic systems .
- 4-Bromo-1,2-dichlorobenzene (CAS 18282-59-2) is favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability compared to chlorine or sulfanyl groups .
Thermal and Chemical Stability :
- Chlorinated benzenes (e.g., 1,2-dichlorobenzene) exhibit moderate thermal stability but are prone to oxidative degradation. The tert-butylsulfanyl group may improve oxidative resistance due to sulfur’s radical-scavenging properties (inferred from analogous sulfides) .
Industrial and Pharmaceutical Relevance: 1,2-Dichlorobenzene is widely used as a solvent and precursor for polychlorinated biphenyls (PCBs), though its environmental persistence raises regulatory concerns . 4-Bromo-1,2-dichlorobenzene is a critical intermediate in synthesizing agrochemicals and pharmaceuticals, leveraging halogenated aromatics’ reactivity . The tert-butylsulfanyl analog’s applications remain speculative but could include specialty polymer additives or ligands in organometallic catalysis.
Safety and Handling: Chlorinated and brominated analogs carry flammability (H227) and irritation risks (H315/H319).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
